molecular formula C6H8N2 B121137 4-(Aminomethyl)pyridine CAS No. 3731-53-1

4-(Aminomethyl)pyridine

Cat. No. B121137
CAS RN: 3731-53-1
M. Wt: 108.14 g/mol
InChI Key: TXQWFIVRZNOPCK-UHFFFAOYSA-N
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Description

4-(Aminomethyl)pyridine is a compound with the molecular formula C6H8N2 . It is also known by several other names such as pyridin-4-ylmethanamine, 4-Pyridinemethaneamine, and 4-Pyridinemethanamine . The molecular weight of this compound is 108.14 g/mol .


Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported in various studies . One study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . Another study discusses the reduction with iron and hydrochloric acid, which gives mainly 4-aminopyridine (80-85%), and as by-products 4-aminopyridine-N-oxide, 4-pyridone, and 4,4’-azopyridine .


Molecular Structure Analysis

The IUPAC name of 4-(Aminomethyl)pyridine is pyridin-4-ylmethanamine . The InChI representation of the molecule is InChI=1S/C6H8N2/c7-5-6-1-3-8-4-2-6/h1-4H,5,7H2 . The Canonical SMILES representation is C1=CN=CC=C1CN .


Chemical Reactions Analysis

While specific chemical reactions involving 4-(Aminomethyl)pyridine are not detailed in the search results, aminopyridines, in general, are known to undergo various chemical reactions due to their diverse functional groups .


Physical And Chemical Properties Analysis

4-(Aminomethyl)pyridine has a molecular weight of 108.1411 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Synthesis of Derivatives

Pyridin-4-ylmethanamine is used in the synthesis of (2-aminopyrimidin-4-yl)(pyridin-4-yl)methanone and its derivatives . These compounds were synthesized and evaluated toward a panel of protein kinases .

Protein Kinase Inhibition

The compound has been identified as a relevant scaffold for protein kinase inhibition . It was found that the planar pyrido[3,4-g]quinazoline tricyclic system was mandatory to maintain the protein kinase inhibitory potency in this series .

Perovskite Solar Cells

Pyridin-4-ylmethanamine is used in the development of perovskite solar cells . The molecular structure of pyridine molecules, especially the functional group, has been found to affect the defects passivation of perovskite solar cells .

Surface-Defect Passivation

The compound is used to investigate the influences of the molecular structure on the surface-defect passivation and long-term stability of perovskite solar cells .

Enhancement of Moisture Stability

Due to the hydrophobicity of groups, the pyridine molecules can enhance the moisture stability of devices . The device based on the TBP-modified perovskite film exhibited improved moisture stability among the four type devices .

Improvement of Power Conversion Efficiency

Pyridin-4-ylmethanamine is used to improve the power conversion efficiency of perovskite solar cells . PSCs with TBP, MP and PY respectively obtained a power conversion efficiency of 17.03%, 15.49% and 14.34%, which are higher than that of without additive (13.34%) .

Safety And Hazards

4-(Aminomethyl)pyridine is known to cause severe skin burns and eye damage . It is recommended to follow safe industrial hygiene practices and always wear proper protective equipment when handling this compound .

Future Directions

While specific future directions for 4-(Aminomethyl)pyridine were not found in the search results, the development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry . This suggests potential future research directions in the synthesis and application of 4-(Aminomethyl)pyridine and related compounds.

properties

IUPAC Name

pyridin-4-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H8N2/c7-5-6-1-3-8-4-2-6/h1-4H,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXQWFIVRZNOPCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0063153
Record name 4-Pyridinemethanamine
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Molecular Weight

108.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Aminomethyl)pyridine

CAS RN

3731-53-1
Record name 4-Pyridinemethanamine
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Record name 4-Pyridylmethylamine
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Record name 4-(Aminomethyl)pyridine
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Record name 4-Pyridinemethanamine
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Record name 4-Pyridinemethanamine
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Record name (4-pyridylmethyl)amine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 4-(Aminomethyl)pyridine?

A1: 4-(Aminomethyl)pyridine has a molecular formula of C6H8N2 and a molecular weight of 108.14 g/mol.

Q2: What spectroscopic data is available for characterizing 4-(Aminomethyl)pyridine?

A2: Researchers commonly utilize techniques like 1H NMR, 13C NMR, and infrared spectroscopy to characterize 4-(Aminomethyl)pyridine. [] For instance, researchers have employed 1H NMR and LCMS to analyze boron-nitrogen datively bonded supramolecular assemblies and rotors incorporating 4-(Aminomethyl)pyridine. []

Q3: How does the structure of 4-(Aminomethyl)pyridine influence its carbon acidity?

A3: The presence of an alpha-pyridinium substituent in the 4-(Aminomethyl)pyridine dication significantly impacts its carbon acidity. Studies indicate that this substituent exerts an effect comparable to an alpha-ester substituent, resulting in a pKa value between 17 and 19 for the ionization of this carbon acid. []

Q4: How does 4-(Aminomethyl)pyridine perform under microwave irradiation in dilute solutions?

A4: Studies investigating the microwave absorption of 4-(Aminomethyl)pyridine in dilute benzene solutions at 3 cm wavelength reveal valuable information about its dielectric properties and relaxation behavior. These insights shed light on the compound's interaction with microwave radiation and its potential applications in related fields. [, ]

Q5: How does the position of the amine group on the pyridine ring affect the dielectric relaxation time of aminomethyl pyridines?

A5: Research shows that the position of the amine group on the pyridine ring influences the dielectric relaxation times of aminomethyl pyridines. For example, 2-(2-aminoethyl) pyridine, 2-aminomethyl pyridine, 3-aminomethyl pyridine, and 4-aminomethyl pyridine exhibit distinct relaxation times, suggesting the importance of molecular orientation in their dielectric behavior. []

Q6: How is 4-(Aminomethyl)pyridine used in the synthesis of coordination polymers?

A6: 4-(Aminomethyl)pyridine serves as a versatile ligand in constructing coordination polymers. Researchers have synthesized dinitrogen-supported coordination polymers by reacting 4-(Aminomethyl)pyridine with triethyl orthoformate and copper acetate in a dinitrogen-saturated methanol solution. [] Additionally, a bifunctional diketimine ligand derived from 4-(Aminomethyl)pyridine enables the formation of a 2D Copper-Zinc coordination polymer. []

Q7: What role does 4-(Aminomethyl)pyridine play in the construction of supramolecular gels?

A7: 4-(Aminomethyl)pyridine is a key building block in developing metallo-supramolecular gels responsive to visible and near-infrared light. Researchers have successfully incorporated a photolabile ruthenium complex containing 4-(Aminomethyl)pyridine ligands into polyurea organo- and hydrogels. Irradiation cleaves the pyridine-ruthenium bond, leading to rapid de-gelation and enabling spatiotemporal micropatterning. []

Q8: Can 4-(Aminomethyl)pyridine be used as a structure-directing agent in zeolite synthesis?

A8: Yes, research suggests that 4-(Aminomethyl)pyridine can act as a structure-directing agent in the synthesis of FER zeolite. This application highlights the versatility of this compound in material science. []

Q9: What is the potential of 4-(Aminomethyl)pyridine in the development of X-ray detectors?

A9: Recent research has unveiled the promising potential of 4-(Aminomethyl)pyridine in creating self-powered X-ray detectors. A 1D lead-free organic-inorganic hybrid perovskite, (4‐AMP)BiI5 (ABI), displays a remarkable anomalous photovoltaic effect upon X-ray irradiation, generating a significant above-bandgap bulk photovoltage. This phenomenon paves the way for highly sensitive and stable X-ray detection devices. []

Q10: How is 4-(Aminomethyl)pyridine employed in the development of sensors for explosives?

A10: A luminescent Zn-MOF incorporating 4-(Aminomethyl)pyridine as a ligand exhibits remarkable sensing capabilities for explosives like PETN and Tetryl. The framework's fluorescence is efficiently quenched by these explosives, enabling their highly sensitive and selective detection. []

Q11: What are the applications of 4-(Aminomethyl)pyridine in the detection of organic compounds in challenging environments?

A11: Researchers have successfully developed a Molecularly Imprinted Polymer (MIP) functionalized Love Wave (LW) acoustic sensor incorporating 4-(Aminomethyl)pyridine for detecting organic compounds, demonstrating its effectiveness even in turbid solutions. []

Q12: Can you elaborate on the role of 4-(Aminomethyl)pyridine in the fabrication of enzyme electrodes for glucose oxidation?

A12: 4-(Aminomethyl)pyridine plays a crucial role in constructing efficient glucose-oxidizing enzyme electrodes. Researchers have successfully coupled amine-containing osmium complexes with glucose oxidase using a carboxylic acid polymer and a carbon nanotube matrix. The 4-(Aminomethyl)pyridine moiety within the osmium complex facilitates immobilization and electron transfer processes, leading to enhanced catalytic activity. []

  • Exploring its use in synthesizing other heterocyclic compounds. []
  • Investigating its potential in medicinal chemistry, such as anticancer drug development. []
  • Studying its interactions with metal ions for applications in catalysis and sensing. [, , , ]
  • Examining its potential in environmental remediation, such as the selective recovery of gold from aqueous solutions. []

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